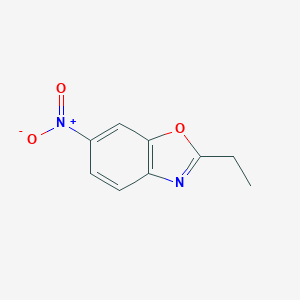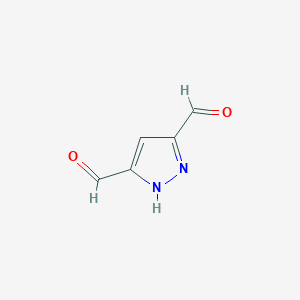
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, also known as BAMCH, is an organic compound with a wide range of applications in research and industry. BAMCH has been used as a reagent in the synthesis of compounds, as a catalyst in chemical reactions, and as a stabilizing agent in biological systems. BAMCH is also used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.
Aplicaciones Científicas De Investigación
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and has been found to be effective in the stabilization of proteins and other biological molecules. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.
Mecanismo De Acción
Pharmacokinetics
- Absorption : The compound is likely to have high gastrointestinal absorption .
- Distribution : It is potentially able to permeate the blood-brain barrier .
- Metabolism : The compound is not a known substrate for P-glycoprotein, and it is not an inhibitor of major cytochrome P450 enzymes .
- Excretion : Information on the excretion of the compound is not available .
These properties can impact the bioavailability of the compound, but more specific information is needed to fully understand the pharmacokinetics of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.
Action Environment
The action, efficacy, and stability of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in laboratory experiments offers a number of advantages. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is relatively inexpensive and easy to obtain, and it can be used in a wide range of reactions. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is also relatively non-toxic, making it a safe choice for laboratory experiments. The main limitation of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in the synthesis of organic compounds and pharmaceuticals. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could also be studied for its potential applications in the stabilization of proteins and other biological molecules. Additionally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and oxidative stress. Finally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in drug delivery, as it could be used to target drugs to specific cells and tissues.
Métodos De Síntesis
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is synthesized through a two-step process. The first step involves the reaction of benzyl carbamate with an excess of ethyl amine in an aqueous solution of hydrochloric acid. This reaction produces a mixture of the desired Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride and the by-product ethyl carbamate. The second step involves the removal of the ethyl carbamate by distillation.
Propiedades
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLBNDYLILRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597051 |
Source


|
| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride | |
CAS RN |
162576-01-4 |
Source


|
| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)




![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)

![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)


![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)